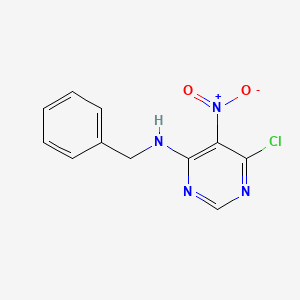

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

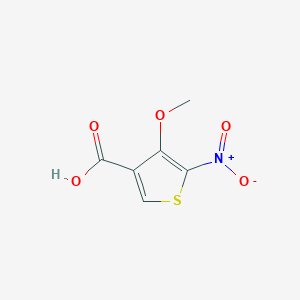

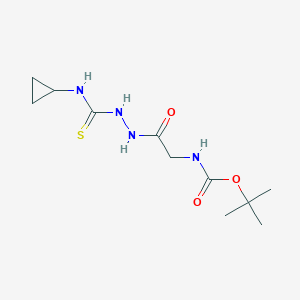

N-benzyl-6-chloro-5-nitropyrimidin-4-amine (N-BCNPA) is a heterocyclic compound belonging to the class of pyrimidines. It is a nitrogen-containing compound with a benzyl group and a nitro group attached to the nitrogen atom. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and drug discovery. In

Applications De Recherche Scientifique

Compound Synthesis and Chemical Structure Analysis

- Parallel Synthesis and Library Development : N-benzyl-6-chloro-5-nitropyrimidin-4-amine is used in parallel synthesis to create diverse chemical libraries. For instance, a library of N-alkylated dihydropteridinone compounds was synthesized starting from 4,6-dichloro-5-nitropyrimidine, undergoing displacement reactions, hydrogenation, and microwave-assisted cyclization. This synthesis pathway was further diversified by reacting the dihydropteridinones with benzyl halides to produce mono-N-alkylated products, showcasing the compound's utility in synthesizing various chemical structures (Nagashima & Zhang, 2004).

- Crystallography and Molecular Configuration : The compound has been used to study crystal and molecular structures, particularly in understanding the molecular conformation and intermolecular interactions. For example, crystal structures for benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds were determined, revealing intricate layer structures stabilized by hydrogen-bonding interactions, confirming computationally predicted restricted rotation (Odell et al., 2007).

Chemical Reactivity and Molecular Transformation

- Reactivity and Substitution Studies : Studies have examined the reactivity of this compound, particularly focusing on amine substitutions and the regioselectivity of these processes. This includes the investigation of intra- and intermolecular hydrogen bonding, yielding polymeric chains of coplanar molecules in certain derivatives (McKeveney et al., 2004).

- Synthesis of Antiproliferative Compounds : The compound serves as a precursor in synthesizing structures with potential antiproliferative activities. For instance, the treatment of 6-bromomethyl- or 6-dibromomethyl-5-nitropyrimidine-2,4-diamine with various agents led to the creation of compounds showing significant in vitro cell growth inhibition, indicating the compound's role in developing potential therapeutic agents (Otmar et al., 2004).

Pharmaceutical and Biological Applications

- Antibacterial Properties : The compound and its derivatives have been utilized in the synthesis of new molecules with notable antibacterial properties. Research involving 8-nitrofluoroquinolone derivatives, prepared using this compound, showed interesting antibacterial activity against both gram-positive and gram-negative strains, highlighting its potential in developing new antibacterial agents (Al-Hiari et al., 2007).

- Antimicrobial Activity Evaluation : The compound's derivatives were also evaluated for their antimicrobial activity. For example, substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, synthesized from reactions involving this compound, displayed significant antibacterial and antifungal activities, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).

Propriétés

IUPAC Name |

N-benzyl-6-chloro-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKHIUELNIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202814 |

Source

|

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54413-44-4 |

Source

|

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1305195.png)

![ethyl N-(2-cyano-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}acetyl)carbamate](/img/structure/B1305198.png)

![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)